Casein - 9000-71-9

Casein

Catalog Number: EVT-506111
CAS Number: 9000-71-9
Molecular Formula: C81H125N22O39P
Molecular Weight: 2061.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Rennet Coagulation: Chymosin, a protease enzyme found in rennet, specifically cleaves κ-casein, destabilizing the micelles and initiating milk coagulation, a fundamental process in cheesemaking. [, , ]
  • Acid Coagulation: Casein micelles aggregate at their isoelectric point (pH 4.6), forming a gel. This process is utilized in the production of acid-coagulated cheeses and casein products. [, , , ]
  • Phosphorylation: Casein's phosphate groups play a crucial role in binding calcium phosphate and are involved in various biological processes. [, ]
  • Maillard Reaction: Casein, like other proteins, undergoes the Maillard reaction when heated in the presence of reducing sugars. [] This reaction impacts its functional properties and can lead to the formation of advanced glycation end products (AGEs). []
  • Cross-linking: Enzymes like transglutaminase can induce cross-linking between casein molecules, influencing gelation properties. [, ]
Molecular Structure Analysis
  • Protein Structure and Function Studies: Casein serves as a model protein for understanding protein folding, aggregation, and interactions. [, ]
  • Enzyme Kinetics Studies: The proteolysis of casein by enzymes like chymosin and plasmin provides valuable insights into enzyme kinetics and mechanisms. [, , ]

Material Science:

  • Biopolymers and Biomaterials: Casein can be used to develop biocompatible and biodegradable materials for various applications, including drug delivery and tissue engineering. []
Physical and Chemical Properties Analysis
  • Solubility: Casein is insoluble in water at its isoelectric point (pH 4.6). [, ] Calcium phosphate bound within the micelles enhances its solubility in milk. [] The solubility of casein varies with pH, temperature, and the presence of salts. [, , ]
  • Emulsification: Casein possesses good emulsifying properties due to its amphiphilic nature, making it valuable in food and pharmaceutical applications. [, ]
  • Foaming: Casein exhibits foaming properties, useful in whipped toppings and aerated food products. []
  • Thermal Stability: Casein is relatively heat stable, although high temperatures can induce denaturation, aggregation, and the Maillard reaction. [, , , ]
  • Spectral Properties: Casein exhibits characteristic spectral signatures in various regions, including infrared, ultraviolet, and Raman spectroscopy, providing insights into its structure and composition. [, ]
Applications

Food Science and Technology:

  • Dairy Products: Casein is the primary protein in cheese, yogurt, and various other dairy products. Its properties are crucial for texture, flavor, and nutritional value. [, , ]
  • Food Additives: Caseinates (sodium or calcium salts of casein) are used as emulsifiers, stabilizers, and texturizers in a wide range of food products. [, , ]
  • Functional Foods: Casein-derived bioactive peptides exhibit various health benefits, including antimicrobial, antihypertensive, and opioid activities. [, ]
  • Nutritional Supplements: Casein is a rich source of protein and essential amino acids, used in nutritional supplements and infant formulas. []

Analytical Chemistry:

  • Protein Quantification: Casein serves as a standard in protein quantification methods like the Kjeldahl method and various spectrophotometric assays. []
  • Milk Quality Control: The analysis of casein fractions and their degradation products is essential for assessing milk quality and detecting adulteration. [, , ]

αS1-Casein

Compound Description: αS1-Casein is the most abundant protein in bovine milk casein, accounting for approximately 38% of the total casein content. [] It is characterized by its high proline content and plays a crucial role in the structure and stability of casein micelles. [] αS1-Casein is also known to be highly susceptible to hydrolysis by proteolytic enzymes, such as plasmin and chymosin, leading to the formation of various peptides. [] These peptides have been investigated for their potential bioactivities, including antimicrobial and antihypertensive properties. []

Relevance: αS1-Casein is a major component of casein, the target compound, and contributes significantly to its overall properties. Both αS1-casein and casein are rich sources of essential amino acids and are extensively studied for their nutritional and functional properties in food science. []

β-Casein

Compound Description: β-Casein is the second most abundant protein in bovine milk casein, comprising approximately 35-40% of the total casein fraction. [] It is known for its amphiphilic nature, with a hydrophobic N-terminal region and a hydrophilic C-terminal region. [] β-Casein is involved in calcium binding and plays a role in the formation and stability of casein micelles. Similar to αS1-casein, β-Casein is susceptible to hydrolysis by enzymes like plasmin, leading to the generation of bioactive peptides. []

Relevance: β-Casein is another major component of casein, the target compound. The properties of β-casein, such as its amphiphilic nature and susceptibility to enzymatic hydrolysis, contribute to the overall functionality of casein in various food applications. []

κ-Casein

Compound Description: κ-Casein is a unique casein protein that plays a crucial role in stabilizing casein micelles. [] Unlike αS1- and β-casein, κ-casein is glycosylated and does not participate in calcium-induced precipitation. [] It forms a protective layer around casein micelles, preventing their aggregation and maintaining the stability of milk. κ-Casein is also a substrate for the enzyme chymosin, which cleaves it to initiate milk coagulation during cheesemaking. [, ]

Relevance: κ-Casein is an essential component of casein, the target compound. It is directly responsible for the stability of casein micelles in milk and plays a critical role in the cheesemaking process. [, ]

Relevance: While structurally different from casein, β-lactoglobulin significantly influences casein's behavior in milk, particularly during heat treatment. Its interaction with κ-casein can affect the stability and functional properties of casein-based products. [, ]

Whey Protein

Compound Description: Whey protein refers to a group of globular proteins that remain soluble after casein precipitation during milk coagulation. [] It is a rich source of essential amino acids and contains various bioactive components, including immunoglobulins, lactoferrin, and growth factors. [] Whey protein is commonly used in food formulations and dietary supplements due to its nutritional value and potential health benefits.

Relevance: Whey protein is a distinct milk protein fraction from casein, the target compound. While casein forms the primary component of milk curd, whey protein remains in the liquid whey portion. [] Both are valuable milk protein sources with different compositions and functional properties. []

Sodium Dodecyl Sulfate (SDS)

Compound Description: Sodium dodecyl sulfate (SDS) is an anionic surfactant commonly used in biochemical research. [] It denatures proteins by disrupting their non-covalent interactions, leading to their unfolding and exposing hydrophobic regions. [] In the context of casein research, SDS has been used to investigate the structure and stability of casein micelles. []

Relevance: SDS is not structurally related to casein, but its use as a surfactant allows for the investigation of casein's structural properties and behavior in solution. []

Cetyltrimethylammonium Bromide (CTAB)

Compound Description: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant known to interact with negatively charged molecules like proteins. [] In the context of casein research, CTAB has been utilized to study its interaction with casein micelles. [] CTAB's positive charge interacts with negatively charged casein micelles, potentially influencing their structure and stability. []

Relevance: While CTAB is not a component of casein, it is used as a tool to study casein's interactions with charged molecules and its potential impact on casein micelle structure and properties. []

Triton X-100

Compound Description: Triton X-100 is a nonionic surfactant widely used to solubilize membrane proteins and lipids. [] In the context of casein research, Triton X-100 has been employed to investigate its effect on casein micelle size and structure. []

Relevance: Triton X-100 is not structurally related to casein, but its application as a surfactant helps in studying the stability and structural changes of casein micelles in solution. []

Properties

CAS Number

9000-71-9

Product Name

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid

Molecular Formula

C81H125N22O39P

Molecular Weight

2061.98

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)

InChI Key

BECPQYXYKAMYBN-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O

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